2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Description
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with 4,5-dimethyl groups and a piperazine moiety linked to a 4-methoxybenzoyl group. Benzothiazole derivatives are known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Piperazine-containing compounds often enhance pharmacokinetic profiles, such as solubility and bioavailability, while methoxyaryl groups can influence receptor binding affinity .
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-4-9-18-19(15(14)2)22-21(27-18)24-12-10-23(11-13-24)20(25)16-5-7-17(26-3)8-6-16/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIVBVPWCLRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied targets for the treatment of numerous disorders.
Mode of Action
Similar compounds have shown affinity for alpha1-adrenergic receptors. The interaction with these receptors can lead to various physiological responses, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions. Therefore, it can be inferred that this compound might influence the biochemical pathways related to these conditions.
Biological Activity
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a compound that falls within the category of benzothiazole derivatives, known for their diverse biological activities. This compound's structure features a piperazine moiety and a methoxybenzoyl group, which contribute to its pharmacological properties. The biological activities of benzothiazole derivatives have been extensively studied, revealing their potential as therapeutic agents against various diseases.
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
- IUPAC Name : this compound
Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer properties. Research indicates that compounds in this class can inhibit cellular proliferation and induce apoptosis in cancer cells. For instance, studies have shown that benzothiazoles can disrupt DNA replication and repair mechanisms, making them effective against various cancer types.
Case Study : A study conducted on a related benzothiazole compound demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of 5 µM. This suggests that modifications in the benzothiazole structure can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been documented. They exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Research Findings : A recent investigation reported that a series of benzothiazole derivatives displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating significant potency.
Anti-inflammatory Activity
Compounds containing the benzothiazole core have shown promise as anti-inflammatory agents. They modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.
Mechanism of Action : Benzothiazoles may inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the methoxy group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity |
| Piperazine ring | Enhances binding affinity to biological targets |
| Dimethyl substitution | Modulates steric hindrance |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Insights:
- Benzothiazole Modifications : The target compound’s 4,5-dimethyl substitution on benzothiazole may enhance lipophilicity compared to the 6-methyl substitution in Compound I . This could influence membrane permeability and target engagement.
- Aryl Substituents : The 4-methoxybenzoyl group shares electronic similarities with the 4-methoxyphenyl group in Compound I but lacks the pyrazoline ring, which is critical for its antitumor activity .
Pharmacological and Functional Comparisons
Antitumor Potential:
Enzyme Inhibition:
- Compound 9c () showed α-glucosidase inhibitory activity in docking studies, attributed to bromophenyl-thiazole interactions with the enzyme’s active site. The target compound’s methoxybenzoyl group may similarly engage polar residues, but experimental validation is needed .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux .
- Key Factors :
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Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may require purification to remove side products.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol balances cost and efficiency .
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Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization steps .
Table 1: Comparison of Synthetic Conditions
Step Reactants Solvent Temperature (°C) Yield (%) Reference Condensation Hydrazine + Ketone Ethanol 70 65–75 Cyclization Intermediate + Piperazine DMF 100 50–60
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions on the benzothiazole and piperazine moieties. Aromatic protons appear in δ 6.5–8.0 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Approach :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorescence or colorimetric assays .
- Antimicrobial Screening : Employ broth microdilution against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves purity .
- Flow Chemistry : Enables precise control of temperature and reagent mixing, enhancing reproducibility .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Solutions :
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Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
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Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid derivatives) to isolate structure-activity relationships .
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Dose-Response Analysis : Ensure linearity in activity across concentrations to rule out assay-specific artifacts .
Table 2: Biological Activity Comparison
Study Target Assay Type IC (µM) Reference Anticancer MCF-7 MTT 12.5 ± 1.2 Kinase Inhibition EGFR Fluorescence 0.8 ± 0.1 Antimicrobial E. coli Broth Dilution >100
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Approaches :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonate) or formulate as a hydrochloride salt .
- Metabolic Stability : Modify metabolically labile sites (e.g., methyl groups on benzothiazole) based on in vitro liver microsome assays .
- Bioavailability : Use nanoemulsions or liposomal delivery systems to enhance absorption .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Tools :
- Molecular Docking : Predict binding modes to kinases or receptors (e.g., AutoDock Vina) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
